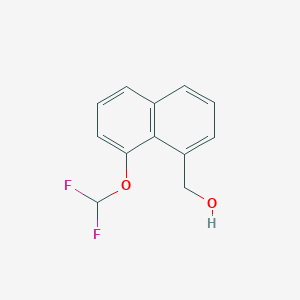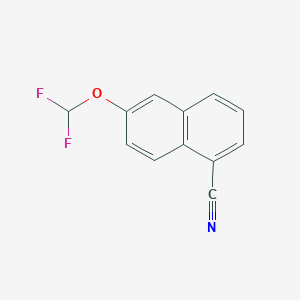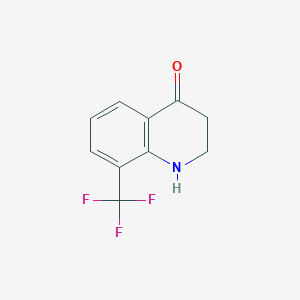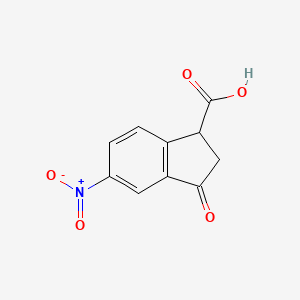
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a phenyl group at the 4-position and a trimethylsilyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(trimethylsilyl)-1H-pyrazole typically involves the reaction of phenylhydrazine with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the pyrazole ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the proper environment for the reaction to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and safety measures for the reagents and products involved.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-3-(trimethylsilyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The phenyl and trimethylsilyl groups contribute to its unique chemical reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-1,2,4-triazole-3,5-dione: Another heterocyclic compound with a phenyl group, known for its strong dienophile properties and use in Diels-Alder reactions.
3,4-Dihydropyrimidinone Compounds: These compounds exhibit significant antibacterial activity and are used in various medicinal applications.
Uniqueness
4-Phenyl-3-(trimethylsilyl)-1H-pyrazole is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar heterocyclic compounds.
Propiedades
Número CAS |
16037-44-8 |
|---|---|
Fórmula molecular |
C12H16N2Si |
Peso molecular |
216.35 g/mol |
Nombre IUPAC |
trimethyl-(4-phenyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)12-11(9-13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14) |
Clave InChI |
BHWFHOMGMUTAGS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=NN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)


